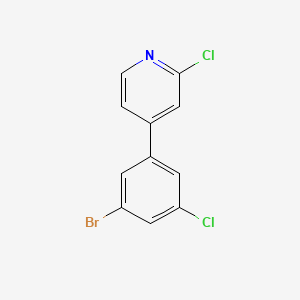
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine is a heterocyclic aromatic compound that contains both pyridine and phenyl rings substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-chlorophenyl)-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-bromo-5-chlorobenzene with 2-chloropyridine under specific conditions to achieve the desired substitution pattern. The reaction may involve the use of catalysts and specific solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can be used for SNAr reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials.
作用机制
The mechanism of action of 4-(3-Bromo-5-chlorophenyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(3-Bromo-5-chlorophenyl)morpholine: This compound has a similar structure but contains a morpholine ring instead of a pyridine ring.
3-Bromo-5-chlorophenyl derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine is unique due to its specific substitution pattern and the presence of both pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H6BrCl2N |
|---|---|
分子量 |
302.98 g/mol |
IUPAC 名称 |
4-(3-bromo-5-chlorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrCl2N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H |
InChI 键 |
UACBRIWJOVDLHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















